3-CHLORO-N~2~-(2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1-METHYLETHYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-N~2~-(2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1-METHYLETHYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE is an organic compound with a complex structure It is characterized by the presence of multiple benzothiophene rings, chloro groups, and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~2~-(2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1-METHYLETHYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of substitution reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CHLORO-N~2~-(2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1-METHYLETHYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 3-Bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide
Uniqueness
What sets 3-CHLORO-N~2~-(2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1-METHYLETHYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE apart is its unique combination of benzothiophene rings and chloro groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H20Cl2N2O2S2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-chloro-N-[2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]propyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H20Cl2N2O2S2/c1-11-4-6-14-16(8-11)30-20(18(14)24)22(28)26-10-13(3)27-23(29)21-19(25)15-7-5-12(2)9-17(15)31-21/h4-9,13H,10H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
JVPBKPNSKFADMA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)Cl |
Origin of Product |
United States |
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